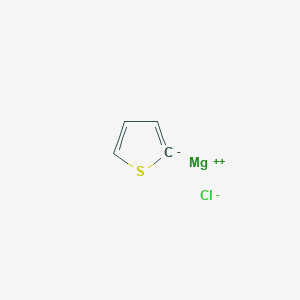
Magnesium, chloro-2-thienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, chloro-2-thienyl- is a compound that features a magnesium atom bonded to a chloro-2-thienyl group This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions The chloro-2-thienyl group is derived from thiophene, a five-membered aromatic ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro-2-thienyl- typically involves the reaction of a chloro-2-thienyl halide with magnesium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction is a type of Grignard reaction, which is widely used to form carbon-magnesium bonds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro-2-thienyl- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, chloro-2-thienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiolates or other reduced sulfur-containing species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Magnesium, chloro-2-thienyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of magnesium, chloro-2-thienyl- involves the formation of a reactive intermediate, which can then participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on the chloro-2-thienyl group. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium, bromo-2-thienyl-
- Magnesium, iodo-2-thienyl-
- Magnesium, chloro-3-thienyl-
Uniqueness
Magnesium, chloro-2-thienyl- is unique due to its specific reactivity profile, which is influenced by the position of the chloro group on the thiophene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.
Propriétés
Numéro CAS |
52770-33-9 |
|---|---|
Formule moléculaire |
C4H3ClMgS |
Poids moléculaire |
142.89 g/mol |
Nom IUPAC |
magnesium;2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C4H3S.ClH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
XAKZWHICHMEKEU-UHFFFAOYSA-M |
SMILES canonique |
C1=CS[C-]=C1.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















